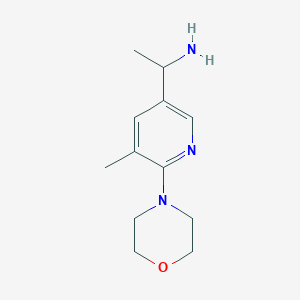

1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine

Description

1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine is a substituted pyridine derivative featuring a morpholino group at the 6-position and a methyl group at the 5-position of the pyridine ring, with an ethanamine side chain at the 3-position. The morpholino group enhances solubility and influences electronic properties, while the methyl group contributes to steric effects and metabolic stability.

Properties

Molecular Formula |

C12H19N3O |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

1-(5-methyl-6-morpholin-4-ylpyridin-3-yl)ethanamine |

InChI |

InChI=1S/C12H19N3O/c1-9-7-11(10(2)13)8-14-12(9)15-3-5-16-6-4-15/h7-8,10H,3-6,13H2,1-2H3 |

InChI Key |

LGKIWZQUXJITOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCOCC2)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine typically involves the reaction of 5-methyl-6-morpholinopyridine with ethanamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions typically involve nucleophilic or electrophilic reagents, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine, a compound with significant pharmacological potential, has been investigated for various applications in scientific research. This article explores its applications across different fields, highlighting its role in drug discovery, molecular biology, and therapeutic interventions.

Chemical Properties and Structure

1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine is characterized by its unique structural features, which include a morpholine ring and a pyridine moiety. These structural elements contribute to its biological activity and interaction with various molecular targets.

Drug Discovery

1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine has been explored as a potential lead compound in drug development due to its ability to inhibit key enzymes involved in various diseases. Notably, it has been studied for its inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is critical in cancer progression and survival.

Table 1: Key Studies on Drug Discovery Applications

Molecular Biology

The compound's ability to modulate signaling pathways makes it a valuable tool in molecular biology research. It has been used to study the effects of PI3K inhibition on cellular processes such as apoptosis and metabolism.

Case Study: Apoptosis Induction

In a study examining the effects of 1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine on apoptosis, researchers found that treatment led to increased apoptotic markers in cancer cells, suggesting its potential as an anticancer agent.

Therapeutic Interventions

The compound has shown potential for therapeutic use beyond oncology. Its role as a modulator of neurotransmitter systems indicates possible applications in neuropharmacology.

Table 2: Therapeutic Potential

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neurology | Modulation of neurotransmitter release | Possible treatment for depression and anxiety disorders. |

| Oncology | PI3K/mTOR pathway inhibition | May enhance efficacy of existing cancer therapies. |

Mechanism of Action

The mechanism of action of 1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways within cells . The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Notes:

- Substituent Effects: The morpholino group (in the target compound and ) improves solubility and electron-donating properties compared to alkoxy groups (e.g., ethoxy in or methoxyethoxy in ). The 5-methyl group in the target compound may enhance steric hindrance compared to 2-methyl analogs .

- Molecular Weight: The target compound’s higher molecular weight (221.30 g/mol) reflects its morpholino and methyl substituents, which may influence bioavailability compared to simpler analogs like 1-(6-ethoxypyridin-2-yl)methanamine (152.20 g/mol) .

- Applications: Morpholino-substituted pyridines are often used in kinase inhibitors or GPCR-targeting drugs due to their balanced lipophilicity and hydrogen-bonding capacity. For example, sulfonamide-functionalized pyridines (e.g., ) demonstrate versatility in medicinal chemistry.

Research Findings and Limitations

Synthetic Relevance : While direct synthesis data for the target compound are absent, parallel synthesis methods for pyrimidine-carboxamides (e.g., 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides) highlight the utility of ethanamine derivatives in constructing bioactive molecules .

Electrochemical Properties: Anionic polymers with pyridine motifs (e.g., ) suggest that morpholino-substituted pyridines could be tailored for electrochemical applications, though this remains speculative for the target compound.

Commercial Availability: Analogous compounds like 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine are catalogued by chemical suppliers (e.g., ), indicating industrial relevance as building blocks.

Biological Activity

1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine, a compound with potential pharmacological applications, has garnered attention due to its unique structural properties and biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine is . Its structure features a pyridine ring substituted with a morpholine group and an ethylamine side chain, which may contribute to its biological activity.

Synthesis

The synthesis of 1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine typically involves multi-step organic reactions, including amidation and cyclization processes. The use of various catalysts can enhance yield and purity.

Biological Activity

1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine exhibits a range of biological activities. Significant findings include:

Antimicrobial Activity

Research indicates that this compound has potent anti-tubercular properties against clinical strains of Mycobacterium tuberculosis. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or metabolic pathways, although the exact mode remains under investigation .

Neuropharmacological Effects

Studies suggest that the compound may have neuroprotective effects, potentially acting as a modulator for neurotransmitter systems. Its morpholine moiety is hypothesized to facilitate interactions with receptors involved in cognitive functions and mood regulation.

Enzyme Inhibition

Preliminary data indicate that 1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine may serve as an inhibitor for certain enzymes, including reverse transcriptase, which is crucial in HIV replication. This suggests potential applications in antiviral therapies .

Case Studies

- Anti-Tubercular Activity : A study conducted on various derivatives of morpholino-pyridines demonstrated that modifications to the substituents significantly influenced their efficacy against M. tuberculosis. The compound showed IC50 values comparable to established anti-tubercular agents, indicating its potential as a lead compound in drug development .

- Neuroprotective Studies : In vitro assays using neuronal cell lines revealed that treatment with 1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine resulted in reduced apoptosis under oxidative stress conditions, suggesting its role as a neuroprotective agent .

Comparative Analysis

The following table summarizes the biological activities of 1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine compared to other similar compounds:

| Compound Name | Antimicrobial Activity | Neuropharmacological Effects | Enzyme Inhibition |

|---|---|---|---|

| 1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine | High (against M. tuberculosis) | Moderate (neuroprotection) | Yes (reverse transcriptase) |

| Compound A | Moderate | Low | No |

| Compound B | High | High | Yes (acetylcholinesterase) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.